molecular formula C14H20N2 B1452852 N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine CAS No. 1158691-32-7

N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine

Cat. No.: B1452852
CAS No.: 1158691-32-7
M. Wt: 216.32 g/mol
InChI Key: UJVGRYRHYREUKU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant target for chemical research.

Biochemical Analysis

Biochemical Properties

N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, which can impact the overall effects of the compound over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, it may lead to toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity at high doses . Therefore, it is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by specific transporters, such as organic cation transporters . These transporters facilitate the uptake and distribution of the compound within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and energy metabolism . The specific localization of this compound can impact its overall biological activity and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine typically involves the reaction of 1-ethyl-1H-indole-3-carbaldehyde with propan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-indol-3-yl)methyl]propan-2-amine
  • N-[(1-ethyl-1H-indol-3-yl)methyl]butan-2-amine
  • N-[(1-ethyl-1H-indol-3-yl)methyl]ethan-2-amine

Uniqueness

N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine is unique due to its specific substitution pattern on the indole nucleus and the presence of the propan-2-amine side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

N-[(1-ethylindol-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-4-16-10-12(9-15-11(2)3)13-7-5-6-8-14(13)16/h5-8,10-11,15H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGRYRHYREUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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